REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:7])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH3:20]O>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([CH2:8][CH2:9][C:10]([O:12][CH3:20])=[O:11])=[O:7])=[CH:13][CH:14]=1
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Name
|
|
Quantity
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58.8 g
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Type
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reactant
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Smiles
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FC1=CC=C(C(=O)CCC(=O)O)C=C1
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Name
|
|
Quantity
|
3.2 mL
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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250 mL
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Type
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reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the mixture heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 10 hours
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Duration
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10 h
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Type
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CONCENTRATION
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Details
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It was then concentrated to a volume of 100 ml
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Type
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TEMPERATURE
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Details
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, cooled
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Type
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ADDITION
|
Details
|
diluted with ice-water
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Type
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CUSTOM
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Details
|
The resultant solid was collected
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Type
|
CUSTOM
|
Details
|
crystallised from ligroin
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)CCC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |